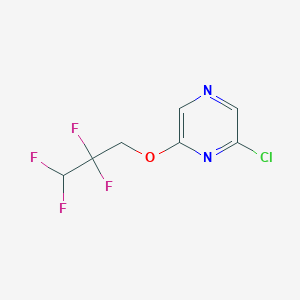
2-クロロ-6-(2,2,3,3-テトラフルオロプロポキシ)ピラジン
概要
説明
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine: is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a 2,2,3,3-tetrafluoropropoxy group
科学的研究の応用
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: : The compound's unique properties make it useful in the development of advanced materials and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine typically involves the following steps:
Starting Materials: : The synthesis begins with pyrazine as the core structure.
Substitution Reactions: : The pyrazine ring undergoes substitution reactions to introduce the chloro group at the 2-position.
Esterification: : The 2,2,3,3-tetrafluoropropoxy group is introduced through an esterification reaction involving 2,2,3,3-tetrafluoropropionic acid and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
作用機序
The mechanism by which 2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
類似化合物との比較
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine can be compared with other similar compounds, such as:
2-Chloropyrazine: : Similar in structure but lacks the 2,2,3,3-tetrafluoropropoxy group.
2,2,3,3-Tetrafluoropropoxybenzene: : Similar functional group but different core structure.
2-Chloro-6-fluoropyrazine: : Similar chloro substitution but different fluorine position.
特性
IUPAC Name |
2-chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF4N2O/c8-4-1-13-2-5(14-4)15-3-7(11,12)6(9)10/h1-2,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYCDLXLWQBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















